Welcome to the BenchChem Online Store!
molecular formula C20H15N3O2 B8611670 5-cyano-2-phenylmethoxy-N-pyridin-3-ylbenzamide

5-cyano-2-phenylmethoxy-N-pyridin-3-ylbenzamide

Cat. No. B8611670
M. Wt: 329.4 g/mol
InChI Key: ADXYDPZBNMSCBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08778939B2

Procedure details

A solution of 5-cyano-2-[(phenylmethyl)oxy]benzoic acid (may be prepared as described in Description 14; 160 mg, 0.63 mmol), 3-pyridinamine (65.4 mg, 0.70 mmol), HOBT (116 mg, 0.76 mmol) and EDC (145 mg, 0.76 mmol) in DMF (10 ml) was stirred at room temperature overnight. Water (30 ml) was added and the mixture was then filtered. The residue was dried to yield the title compound as a white solid. 90 mg.
Quantity
160 mg
Type
reactant
Reaction Step One
Quantity
65.4 mg
Type
reactant
Reaction Step One
Name
Quantity
116 mg
Type
reactant
Reaction Step One
Name
Quantity
145 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:4]=[CH:5][C:6]([O:12][CH2:13][C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)=[C:7]([CH:11]=1)[C:8]([OH:10])=O)#[N:2].[N:20]1[CH:25]=[CH:24][CH:23]=[C:22]([NH2:26])[CH:21]=1.C1C=CC2N(O)N=NC=2C=1.C(Cl)CCl>CN(C=O)C.O>[C:1]([C:3]1[CH:4]=[CH:5][C:6]([O:12][CH2:13][C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)=[C:7]([CH:11]=1)[C:8]([NH:26][C:22]1[CH:21]=[N:20][CH:25]=[CH:24][CH:23]=1)=[O:10])#[N:2]

Inputs

Step One
Name
Quantity
160 mg
Type
reactant
Smiles
C(#N)C=1C=CC(=C(C(=O)O)C1)OCC1=CC=CC=C1
Name
Quantity
65.4 mg
Type
reactant
Smiles
N1=CC(=CC=C1)N
Name
Quantity
116 mg
Type
reactant
Smiles
C=1C=CC2=C(C1)N=NN2O
Name
Quantity
145 mg
Type
reactant
Smiles
C(CCl)Cl
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
30 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the mixture was then filtered
CUSTOM
Type
CUSTOM
Details
The residue was dried

Outcomes

Product
Name
Type
product
Smiles
C(#N)C=1C=CC(=C(C(=O)NC=2C=NC=CC2)C1)OCC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.